molecular formula C17H18ClNO2S B3035413 (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine CAS No. 320422-56-8

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine

Cat. No. B3035413
CAS RN: 320422-56-8
M. Wt: 335.8 g/mol
InChI Key: IKHNVGKUPKEKLD-HTXNQAPBSA-N
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Description

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine, more commonly known as CMPS, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of phenylmethanesulfonamide, and is used in many different areas of research, including biochemistry, physiology, and pharmacology. CMPS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying the effects of drugs on the body.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis and heterocyclic chemistry has led to the development of methods for preparing complex molecules with potential applications in drug discovery and material science. For instance, Moskvina et al. (2015) describe a sequence for preparing isoflavones through heterocyclization, demonstrating the utility of chlorophenyl compounds in synthesizing heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial and Antiviral Applications

The synthesis and evaluation of Schiff base ligands and their metal complexes have shown antimicrobial and antiviral properties. A study by Refat et al. (2021) on diimine Schiff base ligands and their binuclear complexes with Co(ii), Ni(ii), Cu(ii), and Zn(ii) highlighted their potential in sterilization and resistance against viruses, including SARS-CoV-2 (Refat, Gaber, Alsanie, Kobeasy, Zakaria, & Alam, 2021).

Environmental Science and Biodegradation

The environmental impact and biodegradation of chlorophenyl-related compounds are significant areas of research. Yim et al. (2008) investigated the reductive dechlorination of methoxychlor, an environmental pollutant, by a human intestinal bacterium, highlighting the metabolic pathways and potential for bioremediation of chlorinated compounds (Yim, Seo, Kang, Ahn, & Hur, 2008).

Material Science and Molecular Docking

In material science, the synthesis and characterization of novel compounds can lead to the development of new materials with specific properties. Al-Hourani et al. (2015) conducted docking studies and structural analyses of tetrazole derivatives, which could inform the design of materials and molecules with desired biological activities (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-20-16-9-3-13(4-10-16)11-22-12-17(19-21-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNVGKUPKEKLD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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